molecular formula C10H15NO2 B13880435 {6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol

{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol

Cat. No.: B13880435
M. Wt: 181.23 g/mol
InChI Key: OIFKEEMAGXEXLN-UHFFFAOYSA-N
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Description

(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a propan-2-yloxy group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, 6-methylpyridine, and propan-2-ol.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reactions are typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 60°C to 100°C.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol in high purity.

Industrial Production Methods

In an industrial setting, the production of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Temperatures: 60°C to 100°C

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-propan-2-yloxypyridine
  • 6-methyl-2-propan-2-yloxypyridine
  • 3-methyl-2-propan-2-yloxypyridine

Uniqueness

(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(3)11-9(10)6-12/h4-5,7,12H,6H2,1-3H3

InChI Key

OIFKEEMAGXEXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC(C)C)CO

Origin of Product

United States

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